4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine

Serotonin receptor 5-HT1D GPCR

4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine (Molecular Formula: C23H27N7; Molecular Weight: 401.5 g/mol) is a synthetic small molecule featuring a 4,5'-bipyrimidine core substituted with a phenylpiperazine and a pyrrolidine moiety. Its IUPAC name is 4-methyl-5-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrolidin-1-ylpyrimidine.

Molecular Formula C23H27N7
Molecular Weight 401.5 g/mol
Cat. No. B4499009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine
Molecular FormulaC23H27N7
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5
InChIInChI=1S/C23H27N7/c1-18-20(17-25-23(26-18)29-11-5-6-12-29)21-9-10-24-22(27-21)30-15-13-28(14-16-30)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3
InChIKeyFOOLFYGTIUUPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine (ZINC22939191) – Key Identifiers and Baseline Profile


4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine (Molecular Formula: C23H27N7; Molecular Weight: 401.5 g/mol) is a synthetic small molecule featuring a 4,5'-bipyrimidine core substituted with a phenylpiperazine and a pyrrolidine moiety . Its IUPAC name is 4-methyl-5-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrolidin-1-ylpyrimidine . The compound is cataloged in the ZINC database (ZINC22939191) and has been annotated with bioactivity data derived from ChEMBL, primarily targeting serotonin receptors [1]. It has not been used in any clinical trials to date [1].

Why Generic Substitution Fails for 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine


The bipyrimidine scaffold of this compound allows for a specific spatial arrangement of the phenylpiperazine and pyrrolidine pharmacophores. Closely related analogs with alternative substitution patterns on the bipyrimidine core—such as 2-[(2-methoxyphenyl)amino]- or 2-[(2,4-dimethylphenyl)amino]- derivatives—or those replacing the pyrrolidine with piperidine or methylpiperidine, are known to exhibit divergent biological profiles . The combination of the 4'-methyl, 2-(4-phenylpiperazin-1-yl), and 2'-pyrrolidin-1-yl substitution pattern generates a unique binding profile at serotonin 5-HT1B/1D receptors that is not replicated by other analogs in the same scaffold series [1]. This makes blind substitution risky for research programs targeting this specific receptor profile.

Quantitative Differentiation Evidence for 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine


Serotonin 5-HT1D Receptor Affinity: Subnanomolar Potency Profile

The compound demonstrates high-affinity binding to the human 5-HT1D receptor with a pKi of 9.52, translating to a Ki of approximately 0.30 nM [1]. This places it in the subnanomolar range, which is a distinguishing feature compared to the clinically used antimigraine agent sumatriptan, which exhibits similar affinity at both 5-HT1D and 5-HT1B receptors [2]. A 5-HT1B/1D selectivity ratio of approximately 73-fold (pKi 9.52 vs. 7.66) is observed for this compound, whereas sumatriptan is essentially non-selective between the two subtypes [2].

Serotonin receptor 5-HT1D GPCR Migraine

Scaffold-Level Differentiation: Bipyrimidine Core vs. Monopyrimidine 5-HT Ligands

The 4,5'-bipyrimidine core of the target compound represents a distinct chemotype compared to the more common monopyrimidine and indole-based 5-HT receptor ligands. While disubstituted monopyrimidines have been explored as 5-HT2C agonists and 5-HT7 ligands [1], the bipyrimidine scaffold introduces additional conformational rigidity and potential for dual hydrogen-bonding interactions. In the broader context of bipyrimidine-containing bioactive molecules, the target compound is structurally related to bafetinib (a tyrosine kinase inhibitor) and DNA-PK inhibitors, yet its substitution pattern directs activity toward GPCR targets rather than kinases [2].

Scaffold comparison Bipyrimidine 5-HT receptor

Absence of PRMT5 Inhibitory Activity: Differentiation from the Isomeric Compound PR5-LL-CM01

A critical procurement consideration is that the target compound (C23H27N7, bipyrimidine scaffold) is an isomer of the known PRMT5 inhibitor PR5-LL-CM01 (CAS 1005307-86-7, pyrazolo[3,4-d]pyrimidine scaffold) . PR5-LL-CM01 inhibits PRMT5 with an IC50 of 7.5 μM . While the target compound has been tested in a PRMT3 assay and showed an EC50 of 1,300 nM (1.3 μM) [1], no evidence currently links the target compound to PRMT5 inhibition. This confirms that despite sharing the same molecular formula, the bipyrimidine and pyrazolopyrimidine isomers have divergent target profiles.

PRMT5 Selectivity Isomer differentiation

Optimal Application Scenarios for Procuring 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine


Serotonin 5-HT1D Receptor Pharmacological Profiling

The compound's subnanomolar affinity for the 5-HT1D receptor (pKi 9.52) and ~73-fold selectivity over 5-HT1B make it suitable as a pharmacological tool for probing 5-HT1D-specific signaling pathways in recombinant or native systems. It can serve as a reference ligand in competition binding assays or as a chemical starting point for developing 5-HT1D-selective agonists for migraine research [1].

GPCR Panel Screening and Selectivity Profiling

Given its defined activity at 5-HT1B/1D receptors and the absence of reported activity at other major targets, this compound can be included in GPCR selectivity panels to establish receptorome-wide selectivity profiles for related series. Its clean GPCR-focused profile, distinct from kinase-active bipyrimidines like bafetinib, reduces experimental noise in cross-target screening campaigns [1].

Isomer-Differentiated Chemical Biology Studies

The compound's unique bipyrimidine scaffold, which distinguishes it from the pyrazolopyrimidine isomer PR5-LL-CM01 (a PRMT5 inhibitor), positions it as a matched molecular pair for studying how core scaffold topology (bipyrimidine vs. pyrazolopyrimidine) dictates target selectivity (GPCR vs. methyltransferase) despite identical molecular formula (C23H27N7) [1].

Quote Request

Request a Quote for 4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.